JNJ-31020028 is a small molecule specifically designed for scientific research. It acts as a selective antagonist for the neuropeptide Y2 receptor (NPY2R) []. This means that JNJ-31020028 binds to the NPY2R and prevents the natural ligand, neuropeptide Y (NPY), from activating the receptor []. NPY is a neuropeptide involved in various physiological processes, including feeding behavior, anxiety, and pain perception []. By blocking NPY2R, JNJ-31020028 allows researchers to study the specific role of NPY2R signaling in these processes.
Due to its ability to target NPY2R, JNJ-31020028 has potential applications in several research areas:
NPY is known to stimulate appetite. JNJ-31020028 may be a useful tool to investigate the role of NPY2R in regulating food intake and body weight [].
NPY has been implicated in mood regulation. Researchers can utilize JNJ-31020028 to understand how NPY2R signaling contributes to anxiety and depression-like behaviors [].
NPY can act as an analgesic (pain reliever) in some contexts. JNJ-31020028 may be used to dissect the role of NPY2R in pain pathways, potentially leading to the development of novel pain medications [].
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, also known as JNJ-31020028, is a complex organic compound characterized by its multi-functional structure. It features a piperazine ring, a fluorophenyl group, and a pyridine moiety, making it a significant candidate in pharmacological research, particularly for neuropeptide Y2 receptor studies. The chemical formula is C34H36FN5O2, and its molecular weight is approximately 553.69 g/mol .
JNJ-31020028 acts as a selective antagonist of the Y2 receptor. This means it binds to the Y2 receptor without activating it, preventing the natural ligand, neuropeptide Y, from exerting its effects []. Neuropeptide Y is involved in various physiological processes, including anxiety, stress response, and food intake [, , ]. By blocking the Y2 receptor, JNJ-31020028 might potentially modulate these processes.
Studies in animal models suggest JNJ-31020028 increases norepinephrine release in the hypothalamus, a brain region involved in regulating stress response []. However, its effectiveness in reducing anxiety in these models is inconclusive []. Further research is needed to elucidate the complete mechanism of action of JNJ-31020028 and its potential therapeutic effects.
The compound primarily undergoes reactions typical of amides and piperazines. Notable reactions include:
JNJ-31020028 has been studied for its activity as a neuropeptide Y2 receptor antagonist. In vivo studies have shown that it effectively occupies Y2 receptor binding sites, indicating potential applications in treating conditions related to neuropeptide signaling, such as anxiety and obesity . Its ability to cross the blood-brain barrier enhances its therapeutic prospects in central nervous system disorders.
The synthesis of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide involves several steps:
The primary application of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide lies in pharmacological research, particularly in:
Interaction studies have focused on the binding affinity of JNJ-31020028 to neuropeptide Y2 receptors. These studies reveal that the compound exhibits selective binding characteristics, which are crucial for minimizing side effects while maximizing therapeutic efficacy. Additionally, studies indicate that the compound may interact with P-glycoprotein (P-gp), influencing its distribution across the blood-brain barrier and enhancing its pharmacokinetic profile .
Several compounds share structural similarities with N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| JNJ-31020028 | Piperazine ring, fluorophenyl group | Neuropeptide Y2 receptor antagonist |
| N-(4-Fluorophenyl)-N-(1-(2-(diethylamino)ethyl)piperidin-4-yl)propanamide | Similar piperidine structure | Potential analgesic properties |
| N-(4-Methylphenyl)-N-(1-(diethylamino)propyl)piperidin-4-amide | Contains piperidine and phenyl groups | Analgesic and anti-inflammatory effects |
What distinguishes N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide from similar compounds is its specific design targeting neuropeptide Y receptors while maintaining favorable pharmacokinetic properties due to its ability to cross the blood-brain barrier effectively.
The construction of piperazine-benzamide scaffolds requires strategic approaches that efficiently connect these heterocyclic components while maintaining structural integrity and functional group compatibility. Several well-established synthetic pathways have proven effective for this challenging task.
Buchwald-Hartwig Amination Methodology
The Buchwald-Hartwig amination represents the most efficient method for constructing piperazine-benzamide linkages [1] [2]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and piperazine derivatives under relatively mild conditions. The optimized protocol employs palladium acetate with RuPhos ligand in combination with sodium tert-butoxide as the base in toluene solvent [2]. This methodology achieves remarkable yields ranging from 87 to 97 percent for arylpiperazine formation [1]. The reaction proceeds efficiently within ten minutes under aerobic conditions, eliminating the need for strictly anhydrous solvents or inert atmospheres [2]. Electron-donating and sterically hindered aryl chlorides undergo successful amination, demonstrating the broad applicability of this approach [1].
HATU-Mediated Amide Coupling Strategies
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) serves as a highly effective coupling reagent for benzamide formation [3] [4]. This methodology involves the initial activation of carboxylic acids with HATU to generate reactive active esters, followed by nucleophilic attack from piperazine-derived amines [4]. The reaction typically employs diisopropylethylamine as the base in dimethylformamide solvent at temperatures ranging from room temperature to 40 degrees Celsius [3]. HATU-mediated couplings demonstrate excellent functional group tolerance and proceed with minimal racemization, making them particularly suitable for complex substrate combinations [3]. Typical yields range from 50 to 85 percent, depending on the electronic nature and steric environment of the coupling partners [3].
Carbodiimide-Based Coupling Approaches
Traditional carbodiimide coupling reagents, including ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), provide reliable methods for amide bond formation [3] [5]. This approach utilizes EDC with catalytic amounts of HOBt and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids toward nucleophilic attack [3]. The method demonstrates particular effectiveness with electron-deficient amines and functionalized carboxylic acids [3]. Reaction conditions typically involve dichloromethane or dimethylformamide as solvent with yields ranging from 60 to 90 percent [5]. The advantage of this methodology lies in its cost-effectiveness and widespread availability of reagents, though careful attention to racemization prevention is required [5].
Cross-Coupling Integration Strategies
Suzuki cross-coupling reactions can be strategically employed to construct the pyridyl-benzamide portion of the target molecule [6] [7]. This palladium-catalyzed methodology couples aryl halides with pyridylboronic acids or pyridyl organometallic reagents [6]. The reaction typically employs tetrakis(triphenylphosphine)palladium as catalyst with potassium carbonate as base in aqueous-organic solvent systems [6]. Yields generally range from 70 to 95 percent for pyridine-containing biaryl formation [6]. However, pyridyl nucleophiles present unique challenges due to their propensity for coordination to palladium centers, requiring careful optimization of reaction conditions [8].
The substitution patterns on both piperazine and benzamide components significantly influence the biological activity, physicochemical properties, and synthetic accessibility of the target compounds. Strategic functionalization of these heterocyclic scaffolds requires understanding of regioselectivity principles and electronic effects.
Piperazine Ring Substitution Strategies
Piperazine derivatives exhibit predictable regioselectivity patterns that enable selective functionalization at specific nitrogen centers [9] [10]. The presence of electron-withdrawing substituents enhances the nucleophilicity of the distal nitrogen atom, facilitating sequential substitution reactions [9]. Benzyl-substituted piperazines demonstrate enhanced water solubility and improved pharmacokinetic properties compared to their unsubstituted counterparts [9]. The 5-substituted piperazine motif has emerged as a particularly valuable secondary pharmacophore, with hydrophobic substituents at this position showing favorable binding interactions with target proteins [9].
Metal-catalyzed arylation reactions provide efficient access to diversely substituted piperazines [11] [12]. These methodologies employ palladium or copper catalysts to facilitate carbon-nitrogen bond formation between piperazine nucleophiles and aryl electrophiles [11]. The reactions demonstrate excellent tolerance for various functional groups and proceed under relatively mild conditions [11]. Aromatic nucleophilic substitution reactions represent an alternative approach for piperazine functionalization, particularly effective with electron-deficient aryl halides [11].
Benzamide Substitution Optimization
The benzamide portion of the scaffold accommodates various substitution patterns that modulate both electronic properties and steric accessibility [13] [14]. Electron-donating groups on the benzamide ring generally enhance nucleophilicity and facilitate subsequent functionalization reactions [13]. Fluorine substitution provides unique advantages including metabolic stability, enhanced binding affinity, and improved physicochemical properties [14]. The 3-fluorophenyl substitution pattern found in the target compound represents an optimal balance between electronic modulation and synthetic accessibility [14].
Substituted benzamides can be efficiently prepared through direct amidation of appropriately substituted benzoic acid derivatives [15]. The choice of coupling methodology depends on the electronic nature of both the acid and amine components [15]. Electron-deficient benzamides often require more vigorous coupling conditions or specialized coupling reagents to achieve satisfactory yields [16].
Regioselectivity Control Mechanisms
The synthesis of unsymmetrically substituted piperazines requires careful control of regioselectivity to avoid formation of multiple regioisomers [12]. Monosubstituted piperazine derivatives can be efficiently prepared using heterogeneous catalysis with metal ions supported on polymeric resins [12]. This methodology eliminates the need for protecting groups and enables one-pot synthesis of target compounds [12]. The reaction proceeds under microwave conditions, significantly reducing reaction times while maintaining high selectivity [12].
Substitution at the 2-position of piperazine rings demonstrates particularly high regioselectivity when using 2-methyl or 2,6-dimethylpiperazine starting materials [17]. This phenomenon results from steric hindrance that directs incoming electrophiles to specific nitrogen centers [17]. The regioselectivity can be further enhanced through choice of reaction conditions and protecting group strategies [17].
Fluorination of aromatic rings represents a critical synthetic transformation for introducing the 3-fluorophenyl motif present in the target compound. Various methodologies have been developed to achieve selective fluorination under controlled conditions.
Electrophilic Fluorination Methodologies
Electrophilic fluorination employs specialized reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into aromatic systems [18] [19]. These reagents function as fluorine cation equivalents, enabling direct fluorination of electron-rich aromatic substrates [18]. Selectfluor demonstrates particular utility for benzylic fluorination reactions, with solvent-dependent selectivity switches enabling different reaction pathways [20]. Aqueous conditions favor decarboxylative fluorination through single electron oxidation, while non-aqueous conditions promote hydrogen atom transfer to form alpha-fluoro-alpha-arylcarboxylic acids [20].
The reaction mechanism involves initial formation of a fluorine radical species through nitrogen-fluorine bond activation [20]. The resulting radical intermediate can undergo various reaction pathways depending on the substrate structure and reaction conditions [20]. Temperature and solvent effects play crucial roles in determining the reaction outcome and regioselectivity [20].
Nucleophilic Fluorination Approaches
Nucleophilic fluorination utilizes fluoride salts such as cesium fluoride, potassium fluoride, and tetrabutylammonium fluoride to introduce fluorine through nucleophilic aromatic substitution mechanisms [18] [19]. This methodology proves particularly effective for electron-deficient aromatic systems bearing good leaving groups [18]. The reaction typically proceeds through addition-elimination mechanisms, with the fluoride nucleophile attacking electron-deficient aromatic centers [18].
Nucleophilic fluorination reactions require careful optimization of reaction conditions to achieve satisfactory yields and selectivity [19]. Temperature, solvent, and base selection significantly influence the reaction outcome [19]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide generally provide optimal results for these transformations [19].
Advanced Fluorination Technologies
Photocatalytic fluorination represents an emerging methodology that utilizes light energy to generate highly reactive fluorinating species [21]. This approach employs photocatalysts to initiate fluorination reactions under mild conditions with high selectivity [21]. Decatungstate photocatalysis enables selective fluorination of carbon-hydrogen bonds in aromatic and heteroaromatic systems [21]. The mechanism involves photocatalyst excitation followed by generation of fluorine radicals that react with aromatic substrates [21].
Electrochemical fluorination offers an alternative approach that avoids the use of hazardous fluorinating reagents [21]. This methodology involves anodic oxidation of aromatic substrates in the presence of fluoride sources [21]. The electrochemical process can be tuned through adjustment of electrode potential, electrolyte composition, and solvent selection [21]. This approach demonstrates particular promise for scalability and environmental sustainability [21].
Microflow Fluorination Innovations
Microflow technology has revolutionized aromatic fluorination by enabling precise control of reaction conditions and significantly reducing reaction times [22]. Benzyne fluorination under microflow conditions using efficient micromixers achieves substantial improvements in both yield and selectivity compared to conventional batch methods [22]. Reaction times are reduced to approximately ten seconds while increasing fluoroarene yields by up to 51 percent [22]. The methodology employs nonafluorobutanesulfonate as the fluorine source with tetrabutylammonium fluoride as the nucleophilic component [22].
The synthesis of enantiopure forms of the target compound requires sophisticated chiral resolution techniques, given the presence of stereogenic centers within the molecular framework. Several established methodologies provide access to enantiomerically pure materials.
Crystallization-Based Resolution Strategies
Crystallization of diastereomeric salts represents the most widely used classical method for chiral resolution [23] [24]. This approach involves conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral resolving agents [23]. The resulting diastereomers exhibit different physical properties, particularly solubility, enabling separation through fractional crystallization [23]. Common chiral derivatizing agents include tartaric acid, mandelic acid, and the alkaloid brucine [23]. The method typically targets the less soluble diastereomer while the more soluble component remains in solution [23].
The efficiency of crystallization-based resolution depends heavily on the divergent solubilities of the diastereomeric pairs [24]. This property is difficult to predict, often requiring screening of multiple resolving agents to identify optimal combinations [24]. Typical yields range from 40 to 95 percent for the desired enantiomer, with the theoretical maximum being 50 percent due to the inherent wastefulness of the approach [23].
Enzymatic Resolution Methodologies
Enzymatic resolution employs biocatalysts to selectively react with one enantiomer from a racemic mixture, enabling separation based on differential reactivity [25]. Lipases, esterases, and proteases serve as the most commonly utilized enzymes for these transformations [25]. The process involves selective enzymatic reaction with one enantiomer, leaving the unreacted enantiomer unchanged and available for isolation [25]. This methodology demonstrates high selectivity and operates under mild conditions, minimizing decomposition of sensitive substrates [25].
The selection of appropriate enzymes requires consideration of substrate structure and the desired transformation [25]. Lipases prove particularly effective for resolution of compounds containing ester functionalities, while proteases demonstrate selectivity for amino acid derivatives [25]. Yields typically range from 60 to 99 percent for the unreacted enantiomer, with the reacted enantiomer recoverable through subsequent transformations [25].
Chromatographic Separation Techniques
Chiral chromatography utilizing specialized stationary phases enables direct separation of enantiomers without chemical modification [26]. This methodology employs chiral selectors immobilized on solid supports to achieve differential retention of enantiomers [26]. Cellulose-based and amylose-based chiral stationary phases demonstrate broad applicability for various compound classes [26]. The separation mechanism relies on differential interactions between enantiomers and the chiral environment of the stationary phase [26].
The advantages of chromatographic resolution include high purity of separated enantiomers and the ability to recover both enantiomers in useful quantities [25]. However, the methodology requires specialized equipment and can be expensive for large-scale applications [25]. Optimization of mobile phase composition, temperature, and flow rate significantly influences separation efficiency [26].
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most atom-economical approach to enantiopure compounds by directly forming the desired stereochemistry during bond-forming reactions [27]. This methodology employs chiral catalysts, auxiliaries, or ligands to induce enantioselectivity in key synthetic transformations [27]. Catalytic asymmetric synthesis using chiral transition metal complexes has emerged as particularly powerful for heterocycle formation [27].
Examples of effective asymmetric methodologies include chiral hydrogenation reactions using rhodium or ruthenium catalysts with phosphine ligands such as BINAP and DuPhos [27]. Asymmetric aldol reactions catalyzed by chiral Lewis acids provide access to stereogenic centers adjacent to carbonyl groups [27]. The emerging trends in asymmetric synthesis include photocatalysis and biocatalysis, offering new opportunities for stereoselective transformations under mild conditions [27].
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, commonly referred to as JNJ-31020028, represents a complex heterocyclic compound with significant pharmacological relevance as a selective neuropeptide Y2 receptor antagonist [1] . This compound features a molecular formula of C34H36FN5O2 and exhibits a molecular weight of 565.7 grams per mole [1] [3]. The structural complexity of this molecule necessitates comprehensive analytical approaches to fully elucidate its three-dimensional architecture and electronic properties.
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide. The compound exists as a racemic mixture of R-isomer and S-isomer with equivalent molar ratios, both demonstrating similar receptor binding affinities [4] [5]. Nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to the distinct functional groups present within the molecular framework.
The aromatic proton signals in the proton nuclear magnetic resonance spectrum exhibit chemical shifts consistent with the phenylethyl, fluorophenyl, pyridine, and benzamide moieties [6]. The piperazine ring system displays characteristic multipicity patterns indicative of the chair conformation typically adopted by six-membered saturated heterocycles [7]. The diethyl amide functionality contributes distinctive chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra, facilitating unambiguous structural assignment [6].
| Analytical Technique | Key Findings/Applications | Molecular Formula Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical analysis | C34H36FN5O2 |
| Infrared Spectroscopy (IR) | Functional group identification and molecular vibrations | C34H36FN5O2 |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns | C34H36FN5O2 (M.W. 565.7 g/mol) |
| X-ray Crystallography | Three-dimensional atomic structure determination | C34H36FN5O2 |
| UV-Visible Spectroscopy | Electronic transitions and optical properties | C34H36FN5O2 |
Infrared spectroscopy provides crucial information regarding the vibrational modes and functional group characteristics of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide. The infrared spectrum exhibits characteristic absorption bands corresponding to the carbonyl stretching vibrations of the amide functionalities present within the molecular structure [6]. The benzamide carbonyl group typically displays absorption frequencies in the range of 1650-1680 wavenumbers, while the diethyl amide carbonyl exhibits slightly different vibrational characteristics due to the distinct electronic environment [6].
The aromatic carbon-hydrogen stretching vibrations appear in the expected region around 3000-3100 wavenumbers, consistent with the multiple aromatic ring systems present in the compound [6]. The carbon-fluorine bond within the fluorophenyl moiety contributes distinctive vibrational signatures that can be readily identified through infrared spectroscopic analysis [8]. The piperazine ring system exhibits characteristic carbon-nitrogen stretching and bending vibrations that provide additional structural confirmation [6].
Mass spectrometry represents an essential analytical technique for molecular weight determination and structural elucidation of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide. The molecular ion peak appears at mass-to-charge ratio 565.7, corresponding to the calculated molecular weight [1] [3]. Electrospray ionization mass spectrometry demonstrates optimal ionization efficiency for this compound due to the presence of multiple nitrogen-containing heterocycles [9].
Tandem mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural information regarding the various functional groups within the molecule [10]. The fragmentation patterns typically involve cleavage of the more labile bonds, such as those adjacent to the nitrogen atoms in the piperazine ring system [10]. The diethyl amide functionality exhibits characteristic neutral loss patterns that aid in structural confirmation [10].
The three-dimensional crystal structure of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide has been determined through X-ray crystallographic analysis in complex with the human neuropeptide Y2 receptor [4] [11]. The crystallographic data, deposited in the Protein Data Bank under accession code 7DDZ, provides unprecedented insight into the molecular conformation and receptor binding interactions [11] [12].
| Parameter | Value |
|---|---|
| PDB Code | 7DDZ |
| Resolution (Å) | 2.8 |
| Wavelength (Å) | 1.0000 |
| Detector | Pilatus3 6M |
| Beamline | SPring-8 beamline 41XU, Hyogo, Japan |
| Oscillation Range (°) | 0.2 |
| Exposure Time (s) | 0.2 |
| Number of Crystals Used | 52 |
The crystal structure reveals that N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide adopts a specific three-dimensional conformation when bound to the Y2 receptor active site [4]. The S-isomer demonstrates superior fitting within the electron density maps compared to the R-isomer, indicating preferential binding of the S-configuration [4]. The compound exhibits an extended conformation that allows optimal interaction with multiple receptor binding subsites [4].
The phenylethyl and diethyl amide groups occupy a hydrophobic cavity formed by extracellular loop 1 and transmembrane helices II, III, and VII [4]. The benzamide and pyridine moieties interact with a distinct subpocket bordered by transmembrane helices III, V, and VI [4]. The central fluorophenyl and piperazine groups insert into a binding crevice positioned between transmembrane helices III and IV on one side and helices VI and VII on the opposite side [4].
The crystal structure reveals an extensive network of intermolecular interactions that contribute to the high binding affinity of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide for the Y2 receptor [4]. The compound forms multiple hydrophobic contacts with amino acid residues including T107^2.61^, Y110^2.64^, T111^2.65^, W116^ECL1^, V126^3.28^, F307^7.35^, T308^7.36^, and H311^7.39^ [4].
Critical hydrogen bonding interactions occur between the benzamide carbonyl group and the nitrogen within the pyridine ring with receptor residues S220^5.39^, H285^6.52^, and Q288^6.55^ [4]. The fluorine atom in the central phenyl core forms a distinctive hydrogen bond with the side chain of Q130^3.32^, contributing significantly to binding selectivity [4]. These specific interactions explain the exceptional selectivity of the compound for the Y2 receptor subtype over other neuropeptide Y receptor variants [4] [13].
Quantum mechanical calculations provide essential insights into the electronic properties of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide through density functional theory methodologies [14] [15]. The frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, represent critical parameters for understanding chemical reactivity and electronic excitation properties [16] [17].
Table 3: Computational Analysis Parameters
| Analysis Type | Common Methods/Software | Key Parameters |
|---|---|---|
| Quantum Mechanical Calculations | DFT (B3LYP, M06-2X), Gaussian, ORCA | HOMO/LUMO energies, dipole moment, electrophilicity |
| Molecular Dynamics Simulations | GROMACS, NAMD, AMBER | RMSD, RMSF, binding free energy |
| Electronic Property Analysis | HOMO-LUMO gap calculations, Mulliken analysis | Energy gap, ionization potential, electron affinity |
| Receptor-Ligand Interactions | Molecular docking, binding affinity studies | Binding poses, interaction energies, selectivity |
| Conformational Analysis | Monte Carlo, systematic search algorithms | Dihedral angles, energy barriers, preferred conformers |
The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy calculations utilizing density functional theory methods such as B3LYP with appropriate basis sets provide quantitative measures of electron donor and acceptor capabilities [18] [19]. The energy gap between these frontier orbitals correlates directly with chemical stability and reactivity patterns [20] [21]. The electronic distribution within these orbitals reveals the most probable sites for electrophilic and nucleophilic attack [18].
Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets have been utilized to investigate the electronic properties of structurally related compounds containing similar heterocyclic frameworks [14] [15]. These computational approaches provide optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental spectroscopic data [22] [23].
The dipole moment calculations reveal the polar character of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, which influences both solubility characteristics and receptor binding interactions [15] [18]. The electrophilicity index and chemical hardness parameters derived from frontier orbital energies provide additional insights into chemical reactivity patterns [15] [18].
Molecular dynamics simulations represent powerful computational techniques for investigating the dynamic behavior of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide within the Y2 receptor binding site [24] [25]. These simulations employ classical mechanics force fields to describe atomic interactions while allowing conformational sampling over extended time scales [26] [27].
The simulation protocols typically involve initial energy minimization to relieve unfavorable contacts, followed by gradual heating to physiological temperatures, equilibration phases to stabilize system properties, and production runs for data collection [25]. The GROMACS, NAMD, and AMBER software packages represent commonly utilized platforms for conducting molecular dynamics simulations of protein-ligand complexes [28] [23].
Molecular dynamics simulations enable quantitative estimation of binding free energies through techniques such as free energy perturbation and thermodynamic integration [23]. These calculations provide theoretical predictions of binding affinities that can be directly compared with experimental measurements [23]. The receptor selectivity of N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide for the Y2 receptor subtype can be investigated through comparative simulations with other neuropeptide Y receptor variants [29] [30].